molecular formula C16H13BrN2O2S B14998504 2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B14998504
M. Wt: 377.3 g/mol
InChI Key: DVKBCWNFYJVPFT-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 4-bromobenzyl chloride with 3-methoxyphenyl hydrazine in the presence of a base such as potassium carbonate. This reaction forms an intermediate hydrazone, which is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
  • 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both bromobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13BrN2O2S/c1-20-14-4-2-3-12(9-14)15-18-19-16(21-15)22-10-11-5-7-13(17)8-6-11/h2-9H,10H2,1H3

InChI Key

DVKBCWNFYJVPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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